1-(Prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
1-(Prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H14N2O It is known for its unique structure, which includes a piperidine ring substituted with a propynyl group at the nitrogen atom and a carboxamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propynylating agents. One common method involves the use of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the propynylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine carboxamides.
Scientific Research Applications
1-(Prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The propynyl group allows the compound to act as an inhibitor or modulator of certain enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride: Similar structure with a hydrochloride salt form.
4-methyl-1-(prop-2-yn-1-yl)piperidine: A methyl-substituted derivative.
Uniqueness
1-(Prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h1,8H,3-7H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJDAKMQZOACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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